3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-5(2)7-4-3-6-8(12)9(11(14)15)16-10(6)13-7/h3-5H,12H2,1-2H3,(H,14,15) |
InChI Key |
BHHKOSPJIWHBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Acid-Base Reactions
The compound undergoes characteristic acid-base reactions at both amino and carboxylic acid groups:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Protonation | 1M HCl in EtOH (25°C) | Ammonium chloride derivative + protonated carboxylic acid | >95% |
| Deprotonation | 0.1M NaOH aqueous solution (RT) | Sodium carboxylate + deprotonated amine | 89% |
The pKa values were experimentally determined as:
-
Carboxylic acid group: 2.8 ± 0.2
-
Amino group: 8.1 ± 0.3
Nucleophilic Substitution
The electron-deficient thienopyridine ring facilitates nucleophilic aromatic substitution at position 5:
Representative Reaction:
3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid + NaSH →
5-mercapto derivative + H₂O
Conditions:
-
10% aqueous NaSH
-
Ethanol/water (1:1)
-
80°C, 6 hr
Yield: 78%
Oxidative Dimerization
Treatment with sodium hypochlorite induces stereoselective oxidative coupling (Table 1):
Table 1: Oxidative dimerization with NaOCl
| Substituent Pattern | Reaction Time (h) | Yield (%) | Diastereomer Ratio |
|---|---|---|---|
| 4-Me, 6-iPr | 6.5 | 55 | >99:1 |
| 4-OMe, 6-iPr | 8.2 | 48 | 97:3 |
| 4-Cl, 6-iPr | 7.1 | 51 | 95:5 |
Mechanistic Features:
-
Electrophilic chlorination at C-2 position
-
Formation of resonance-stabilized cation intermediate
The reaction proceeds through a carbocation-initiated cascade process, producing polyheterocyclic ensembles with cis-arranged amino groups. X-ray crystallography confirms the (R,R,R,R/S,S,S,S) configuration in products .
Condensation Reactions
The amino group participates in Schiff base formation:
General Protocol:
-
React with aromatic aldehydes (benzaldehyde derivatives)
-
Catalyst: Pyridine-2-carboxylic acid (5 mol%)
-
Solvent: Ethanol/water (3:1)
-
60°C, 3-5 hr
Representative Yields:
Decarboxylation Reactions
Controlled thermal decomposition yields bioactive analogs:
Conditions:
-
220-240°C under nitrogen
-
Copper powder catalyst (0.5 mol%)
-
Reaction time: 45 min
Products:
-
3-Amino-6-isopropylthieno[2,3-b]pyridine (89% yield)
-
CO₂ byproduct (trapped as BaCO₃)
Enzyme-Targeted Modifications
Structural analogs demonstrate IκB kinase inhibition through:
-
Competitive ATP binding (Kᵢ = 0.8 ± 0.1 μM)
-
NF-κB pathway modulation (IC₅₀ = 1.2 μM)
-
Dose-dependent IL-6 suppression (84% at 10 μM)
The compound's unique reactivity profile makes it valuable for developing:
-
Anti-inflammatory agents
-
Kinase-targeted therapies
-
Stereochemically complex building blocks for organic synthesis
Key challenges include controlling regioselectivity in electrophilic substitutions and maintaining stereochemical integrity during dimerization processes. Recent advances in green chemistry protocols (e.g., aqueous NaOCl systems) have improved reaction sustainability while maintaining high yields .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 224.28 g/mol. Its structure features a thieno[2,3-b]pyridine core with an amino group and a carboxylic acid functional group, which contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid exhibit potential anticancer properties. For instance, derivatives of thieno[2,3-b]pyridine have been studied for their ability to inhibit specific kinases involved in cancer progression, suggesting a role as therapeutic agents in oncology .
Anti-inflammatory Properties
Studies have shown that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. The mechanism is thought to involve the inhibition of pro-inflammatory cytokine production, which is crucial in various inflammatory diseases .
Neurological Applications
Given the structural similarities with other neuroactive compounds, there is ongoing research into the effects of this compound on neurological disorders. Preliminary findings suggest it may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of thieno[2,3-b]pyridine compounds and tested their efficacy against various cancer cell lines. The results indicated that certain modifications to the 3-amino position enhanced cytotoxicity against breast cancer cells by over 60% compared to controls. This underscores the potential of this compound as a lead compound for further development in cancer therapeutics.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of thieno[2,3-b]pyridine derivatives. The study demonstrated that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests that this compound could be developed into a treatment for chronic inflammatory conditions like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound can inhibit or activate these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Substituents at position 6 significantly influence melting points, solubility, and molecular weight (Table 1).
Table 1. Substituent Impact on Physical Properties
Key Observations :
- Methyl vs.
- Aromatic vs. Aliphatic Substituents : The phenyl group in the 6-phenyl analog raises molecular weight and melting point (159°C) due to enhanced π-stacking interactions .
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the 6-phenyl derivative lowers electron density, increasing acidity of the carboxylic acid .
Biological Activity
3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the IκB kinase (IKK) complex. This article reviews its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-b]pyridine family, characterized by a thieno ring fused to a pyridine. Its structure can be represented as follows:
- Chemical Formula : C12H14N2O2S
- Molecular Weight : 250.32 g/mol
The primary biological activity of this compound revolves around its ability to inhibit the IKK complex, which is crucial for the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB plays a vital role in regulating immune response, inflammation, and cell survival. The inhibition of IKK leads to:
- Reduced inflammatory cytokine production : This includes cytokines such as IL-1, IL-6, and TNF-α.
- Decreased cell adhesion molecule expression : Such as ICAM-1 and VCAM-1.
- Inhibition of matrix metalloproteinases (MMPs) : These enzymes are involved in the degradation of extracellular matrix components and are often upregulated in inflammatory conditions.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated that treatment with this compound significantly reduced the expression levels of pro-inflammatory cytokines in synovial cells derived from rheumatoid arthritis patients .
Anticancer Properties
The compound has also shown promise in cancer research. Inhibitors targeting the IKK complex have potential applications in treating various cancers due to their role in cell survival pathways. Studies suggest that compounds similar to this compound can induce apoptosis in cancer cells through the modulation of NF-κB signaling pathways .
Case Study 1: Rheumatoid Arthritis
A study on rheumatoid arthritis revealed that administration of compounds similar to this compound resulted in a marked decrease in TNF-α and IL-6 levels. This suggests a therapeutic potential for managing autoimmune diseases by targeting the IKK/NF-κB pathway .
Case Study 2: Cancer Cell Lines
In vitro assays conducted on various cancer cell lines indicated that compounds within this chemical class could inhibit cell proliferation and induce apoptosis. Specifically, these compounds were tested against glioblastoma and breast cancer cell lines, showing significant cytotoxic effects when combined with other chemotherapeutic agents .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid, and how is purity validated?
- Methodology : The compound can be synthesized via cyclocondensation of substituted pyridine precursors with thiophene derivatives. For example, similar thieno[2,3-b]pyridine scaffolds are synthesized using ethyl 2-cyano-3-ethoxyacrylate intermediates under reflux conditions with catalytic acids .
- Purification : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended, as validated for structurally related compounds (e.g., 3-aminothieno[2,3-b]pyridine derivatives) .
- Key Data : Melting points (e.g., 202–204°C for analogous compounds) and molecular weight (194.21 g/mol for the base scaffold) should align with theoretical calculations .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Analytical Framework :
- NMR : Use - and -NMR to confirm substituent positions (e.g., isopropyl group at C6, carboxylic acid at C2).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNOS).
- X-ray Crystallography : For resolving structural ambiguities, as demonstrated for thieno[2,3-b]pyridine intermediates in drug synthesis .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying reaction conditions?
- Experimental Design :
- Catalyst Screening : Test acidic (e.g., HCl, HSO) vs. Lewis acid catalysts (e.g., ZnCl) to enhance cyclization efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reaction rate and byproduct formation.
- Temperature Gradients : Optimize reflux temperatures (80–120°C) to minimize decomposition, guided by TLC monitoring.
Q. How to address discrepancies between theoretical and observed spectroscopic data for this compound?
- Resolution Strategies :
- Tautomerism Analysis : Investigate keto-enol tautomerism in the carboxylic acid group using -NMR in DO vs. DMSO-d .
- Crystallographic Validation : Compare experimental X-ray structures (e.g., bond lengths, angles) with computational models (DFT) to resolve ambiguities in substituent orientation .
- Case Study : For the related compound 3-[bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)thieno[2,3-b]pyridine-2-carboxamide, crystallography confirmed non-planar conformations that NMR alone could not resolve .
Q. What strategies are effective in designing biologically active derivatives of this compound?
- Structure-Activity Relationship (SAR) Approach :
- Substituent Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) at C4/C5 to enhance binding affinity, as seen in anticancer thieno[2,3-b]pyridines .
- Carboxamide Derivatives : Replace the carboxylic acid with carboxamide moieties to improve cell permeability, validated in analogues with IC values <1 µM .
Q. How to mitigate instability issues during storage or biological assays?
- Stability Profiling :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for stable crystalline forms) .
- Light Sensitivity : Store in amber vials under inert gas (N), as recommended for light-sensitive thienopyridines .
- Biological Buffer Compatibility : Pre-test solubility in PBS/DMSO mixtures to avoid aggregation in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
